

Application Note: Extraction of Ergothioneine from Plant and Fungal Material

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Compound of Interest

Compound Name: *Ovatine*

Cat. No.: *B12794317*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

A query for "**Ovatine**" extraction from plants likely refers to Ergothioneine (EGT), a potent, naturally occurring thiol antioxidant. The term "**Ovatine**" may be a misspelling or confusion with Ovothiol, another sulfur-containing histidine derivative. While Ovothiols are primarily found in marine invertebrates, Ergothioneine is synthesized by fungi and certain bacteria.[1][2] Plants can absorb EGT from the soil through their root systems, making them a secondary source.[3] [4] Mushrooms, however, are the richest dietary source of this compound.[4]

Ergothioneine is of significant interest due to its cytoprotective properties, stability against autoxidation, and the existence of a specific transporter in animals (SLC22A4), which underscores its physiological importance.[5] This document provides a comprehensive protocol for the extraction, purification, and quantification of Ergothioneine from plant and, more significantly, fungal materials.

Principle

The extraction of Ergothioneine, a hydrophilic compound, is typically achieved by disrupting the cellular matrix of the source material and using a polar solvent to solubilize the target molecule. Hot water or aqueous ethanol solutions are commonly employed. Subsequent purification steps aim to remove interfering substances like proteins, polysaccharides, and pigments before

final quantification, which is most accurately performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Hot Water Extraction from Mushroom

Material

This protocol is adapted from methods optimized for mushroom fruiting bodies or mycelia, which are primary sources of EGT.[\[6\]](#)[\[7\]](#)

1. Sample Preparation:

- Fresh material should be cleaned of debris.
- Freeze-dry (lyophilize) the material to a constant weight to preserve stability and facilitate grinding.
- Grind the lyophilized material into a fine powder (e.g., using a grinder with a 40-mesh screen). Store the powder at -20°C or below in a desiccated environment until extraction.

2. Extraction:

- Weigh 1.0 g of the dried mushroom powder into a suitable vessel.
- Add 20-40 mL of deionized water. A solid-to-liquid ratio between 1:20 and 1:40 (g:mL) is effective.[\[6\]](#)[\[7\]](#)
- Heat the suspension in a water bath at 70-100°C for 5 to 60 minutes with continuous stirring. [\[6\]](#)[\[7\]](#) This thermal treatment helps break down cell walls and release EGT into the aqueous solution.
- Allow the mixture to cool to room temperature.

3. Clarification and Initial Purification:

- Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet solid debris.[\[8\]](#)

- Carefully decant and collect the supernatant.
- For enhanced purity, pass the supernatant through a 0.45 μm nylon syringe filter to remove any remaining particulates.[\[9\]](#)
- (Optional) For removing larger molecules like proteins and polysaccharides, perform ultrafiltration using a membrane with a molecular weight cut-off of 4 to 30 kDa.[\[6\]](#)[\[10\]](#)

4. Final Analysis:

- The clarified filtrate is now ready for quantification by HPLC.

Protocol 2: Aqueous Ethanol Extraction

This method is suitable for various plant and fungal matrices.[\[11\]](#)

1. Sample Preparation:

- Prepare the material as described in Protocol 1, Step 1.

2. Extraction:

- Weigh 0.5 g of the dried powder into a centrifuge tube.
- Add 10 mL of an aqueous ethanol solution (50-70% v/v).[\[11\]](#)
- Vortex the mixture vigorously for 1 minute.
- Incubate the mixture in a shaker or sonicator for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

3. Clarification:

- Centrifuge the suspension at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant and filter it through a 0.45 μm nylon syringe filter.

4. Solvent Evaporation and Reconstitution:

- Evaporate the ethanol from the filtrate to dryness using a vacuum centrifugal concentrator or a rotary evaporator.[9]
- Reconstitute the dried residue in a precise volume (e.g., 1.0 mL) of the initial HPLC mobile phase.[9]
- The sample is now ready for HPLC analysis.

Protocol 3: HPLC Quantification of Ergothioneine

High-Performance Liquid Chromatography is the standard for accurately quantifying EGT.[12] Methods can employ Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).

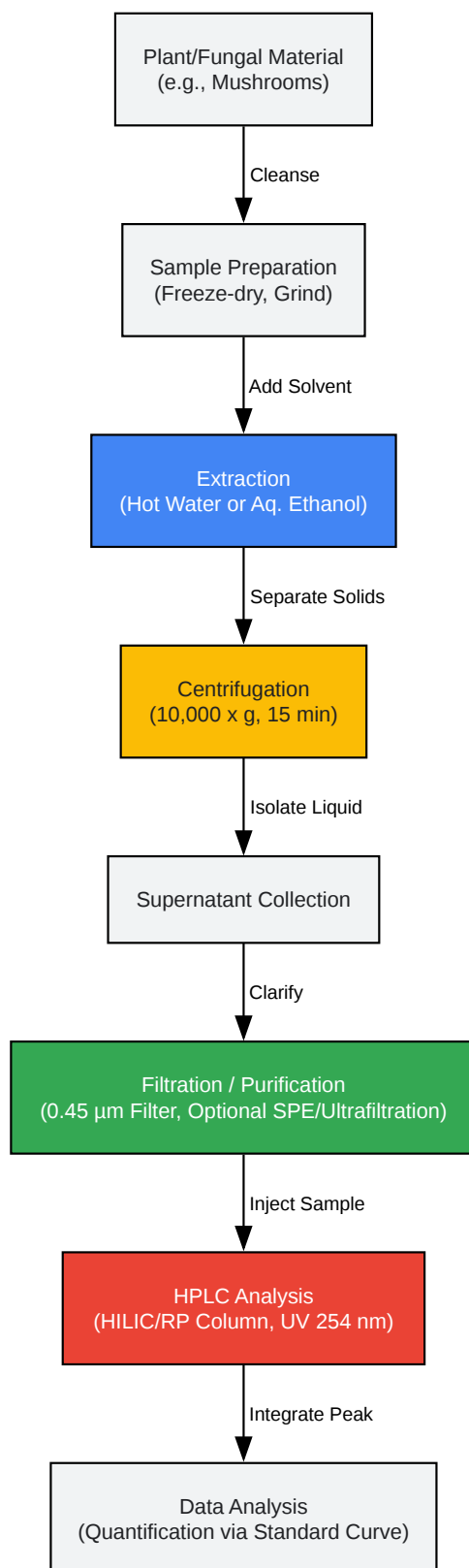
- System: HPLC with UV or Diode Array Detector (DAD).
- Column: Cogent Diamond Hydride™ or a similar HILIC column (e.g., 250 mm x 4.6 mm, 5 µm) is highly effective for this polar analyte.[6][9][13] Tandem C18 columns can also be used. [11][14]
- Mobile Phase (HILIC example): Isocratic elution with Acetonitrile and Water (e.g., 85:15 v/v). The aqueous portion may contain a buffer such as 20 mmol/L ammonium acetate adjusted to pH 6.0.[6]
- Flow Rate: 0.7 - 1.0 mL/min.[15]
- Column Temperature: 25 - 40°C.[6][15]
- Detection Wavelength: 254 nm.[11][14]
- Injection Volume: 5 - 20 µL.[10][15]
- Quantification: Create a standard curve using a certified L-Ergothioneine standard (0.01–0.1 mg/mL).[9] Compare the peak area of the unknown sample to the standard curve to determine its concentration.

Data Presentation

The following table summarizes typical extraction conditions and yields reported in the literature for mushrooms, a primary source of Ergothioneine.

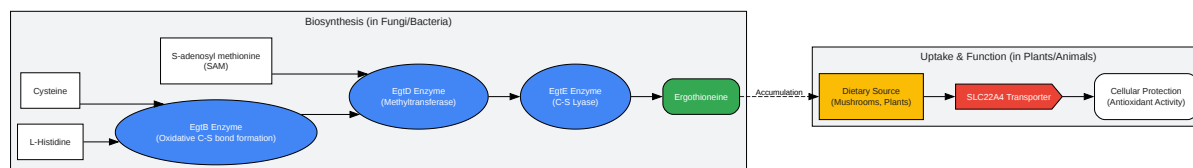
Mushroom Species	Material	Extraction Solvent	Extraction Method	EGT Yield (mg/g dry wt)	Reference
Agaricus bisporus (Portabella)	Freeze-dried powder	Deionized Water	Heating	~2.0	[11] , [14]
Lentinus edodes (Shiitake)	Freeze-dried powder	Deionized Water	Heating	~1.7	[11] , [14]
Pleurotus ostreatus (Oyster)	Freeze-dried powder	Deionized Water	Heating	~1.5	[11] , [14]
Pleurotus eryngii (King Oyster)	Freeze-dried powder	Deionized Water	Heating	~1.1	[11] , [14]
Grifola frondosa (Maitake)	Freeze-dried powder	Deionized Water	Heating	~1.9	[11] , [14]
Pleurotus citrinopileatus	Freeze-dried powder	60% Ethanol	High Hydrostatic Pressure	Not specified	[10]

Mandatory Visualization



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Caption: General workflow for Ergothioneine extraction and analysis.



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Caption: Simplified Ergothioneine biosynthesis and uptake pathway.

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